2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinazoline core, a pyrazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole derivative, followed by the formation of the quinazoline core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the quinazoline core may produce dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazoline core and pyrazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl-acetamide linkage may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Quinazoline derivatives: Compounds with a quinazoline core that exhibit similar biological activities.
Sulfanyl-acetamide compounds: Molecules with a sulfanyl-acetamide linkage that share similar chemical properties.
Uniqueness
What sets 2-({3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE apart is its unique combination of structural motifs, which may confer distinct biological activities and chemical reactivity compared to its simpler counterparts .
Properties
Molecular Formula |
C25H27N5O2S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C25H27N5O2S/c1-17-9-4-6-11-21(17)26-23(31)16-33-25-27-22-12-7-5-10-20(22)24(32)29(25)13-8-14-30-19(3)15-18(2)28-30/h4-7,9-12,15H,8,13-14,16H2,1-3H3,(H,26,31) |
InChI Key |
BGMLLPDVSADAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=CC(=N4)C)C |
Origin of Product |
United States |
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